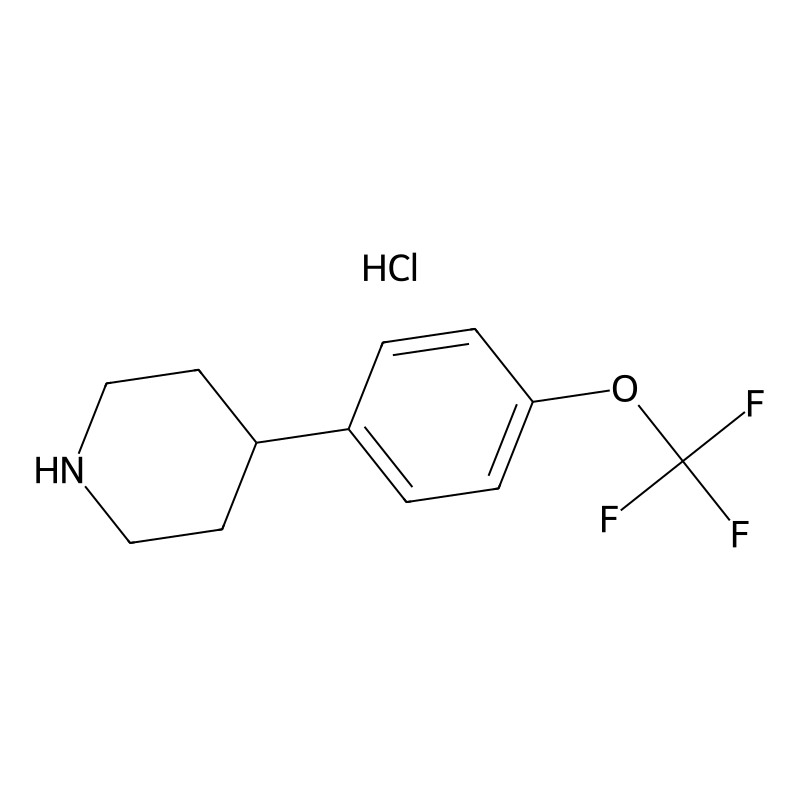4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Availability
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (4-FMPP HCl) is a synthetic compound not readily found in nature. Research studies typically acquire it from chemical suppliers like Sigma-Aldrich [], JW PharmLab [], or VWR [].
Potential Therapeutic Applications
Research suggests 4-FMPP HCl may have potential applications in the central nervous system due to its interaction with certain receptors. Studies have explored its effects on:
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO and a molecular weight of 281.71 g/mol. It is classified under the CAS Number 1004618-85-2. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and a trifluoromethoxy group that enhances its chemical properties and potential biological activity.
The chemical reactivity of 4-(4-(Trifluoromethoxy)phenyl)piperidine primarily involves nucleophilic substitution reactions. The trifluoromethoxy group can participate in various reactions, including alkylation and acylation, making it versatile for further chemical modifications. Specific reactions involving this compound have not been extensively documented, but its derivatives have been synthesized through nucleophilic substitutions with various alkylating agents.
The synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride typically involves the following steps:
- Nucleophilic Substitution: The synthesis begins with the reaction of a suitable piperidine derivative with a trifluoromethoxy-substituted phenyl compound.
- Alkylation: Various alkylating agents can be employed to introduce additional functional groups or modify the piperidine structure.
- Purification: The final product is purified through recrystallization or chromatography to yield the hydrochloride salt form, which is often more stable and soluble .
The unique structure of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride makes it a candidate for various applications in medicinal chemistry, particularly in drug discovery and development. Its potential as a scaffold for designing new therapeutic agents targeting central nervous system disorders or metabolic diseases is noteworthy. Additionally, it may serve as an intermediate in synthesizing other complex organic compounds used in pharmaceuticals and agrochemicals.
While specific interaction studies on 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride are scarce, compounds with similar structures have been evaluated for their interactions with various biological targets. For instance, studies on related piperidine derivatives suggest their involvement in modulating receptor activities and enzyme inhibition, which could provide insights into their pharmacological profiles . Further research is necessary to elucidate the specific interactions of this compound.
Several compounds share structural similarities with 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride | 1683-49-4 | 0.82 |
| (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1391478-72-0 | 0.79 |
| 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1074764-69-4 | 0.80 |
| (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1391417-19-8 | 0.79 |
| 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | 215798-14-4 | 0.80 |
Uniqueness
What sets 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride apart from these similar compounds is its specific trifluoromethoxy substitution at the para position of the phenyl ring, which can significantly influence its electronic properties and biological activity compared to others that may have different substituents or structural arrangements .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








